1-Octanol, 8-nitro-
CAS No.: 101972-90-1
Cat. No.: VC7933663
Molecular Formula: C8H17NO3
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101972-90-1 |
---|---|
Molecular Formula | C8H17NO3 |
Molecular Weight | 175.23 g/mol |
IUPAC Name | 8-nitrooctan-1-ol |
Standard InChI | InChI=1S/C8H17NO3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-8H2 |
Standard InChI Key | NVCMQUWIVFXVRL-UHFFFAOYSA-N |
SMILES | C(CCCCO)CCC[N+](=O)[O-] |
Canonical SMILES | C(CCCCO)CCC[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Architecture
The IUPAC name 8-nitrooctan-1-ol reflects its linear carbon chain with functional groups at terminal positions. Key identifiers include:
Table 1: Physicochemical Properties
Property | Value |
---|---|
Density (20°C) | 1.025 g/cm³ |
Boiling Point | 281.8°C at 760 mmHg |
Refractive Index | 1.458 |
Vapor Pressure (25°C) | 0.000413 mmHg |
Solubility in Water | Low (hydrophobic character) |
The nitro group’s electron-withdrawing nature enhances polarity compared to 1-octanol, yet the long alkyl chain retains significant hydrophobicity .
Synthesis and Production
Synthetic Routes
While direct synthesis methods are sparsely documented, analogous nitro alcohols are typically prepared via:
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Nitroaldol (Henry) Reaction: Condensation of nitroalkanes with carbonyl compounds .
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Reduction of Nitroalkenes: Hydrogenation of intermediates like 8-nitro-1-octene .
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Functional Group Interconversion: Oxidation of amines or substitution of halides with nitrating agents .
Industrial-scale production likely employs catalytic hydrogenation or nitration of pre-functionalized alkanes, though specific protocols remain proprietary .
Chemical Reactivity and Applications
Key Reactions
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Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) converts the nitro group to an amine, yielding 8-aminooctan-1-ol, a precursor for surfactants .
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Oxidation: The alcohol moiety can be oxidized to a carboxylic acid, forming 8-nitrooctanoic acid, useful in polymer chemistry .
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Esterification: Reacts with acyl chlorides to form nitro-containing esters for fragrances .
Industrial Applications
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Pharmaceuticals: Intermediate in synthesizing β-blockers and antimicrobial agents .
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Surfactants: Nitro group enhances solubility in polar-nonpolar systems, ideal for emulsifiers .
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Coordination Chemistry: Nitro-alcohol ligands stabilize metal complexes in catalysis .
Parameter | Recommendation |
---|---|
Storage | Cool, ventilated, away from oxidizers |
PPE | Gloves, goggles, respirator |
First Aid | Flush eyes/skin with water |
Comparison with Structural Isomers
2-Nitro-1-octanol (CAS 549901)
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Structure: Nitro group at C2 vs. C8.
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Reactivity: Enhanced susceptibility to nucleophilic attack at β-nitro position .
Table 3: Isomer Comparison
Property | 8-Nitrooctan-1-ol | 2-Nitrooctan-1-ol |
---|---|---|
Boiling Point (°C) | 281.8 | 243 |
Density (g/cm³) | 1.025 | 1.098 |
LogP (Octanol-Water) | 2.1 | 1.3 |
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